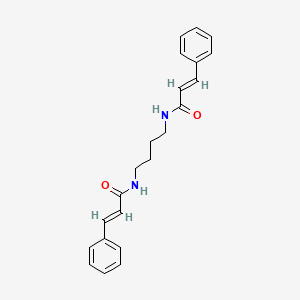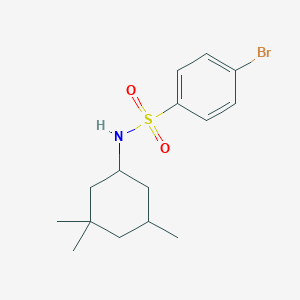
N,N'-1,4-butanediylbis(3-phenylacrylamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-1,4-butanediylbis(3-phenylacrylamide) (BPA) is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPA is a bifunctional molecule that contains two acrylamide groups, which can be used for various chemical reactions.
Wirkmechanismus
The mechanism of action of N,N'-1,4-butanediylbis(3-phenylacrylamide) is not fully understood, but it is believed to involve the formation of covalent bonds with biological molecules such as proteins and nucleic acids. N,N'-1,4-butanediylbis(3-phenylacrylamide) can also interact with metal ions, which can lead to the formation of metal complexes.
Biochemical and Physiological Effects
N,N'-1,4-butanediylbis(3-phenylacrylamide) has been shown to exhibit antibacterial and antifungal properties. It has also been shown to have cytotoxic effects on cancer cells. However, the exact biochemical and physiological effects of N,N'-1,4-butanediylbis(3-phenylacrylamide) are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N'-1,4-butanediylbis(3-phenylacrylamide) in lab experiments is its ability to form covalent bonds with biological molecules, which can be useful in the preparation of various materials such as hydrogels and polymers. However, one of the limitations of using N,N'-1,4-butanediylbis(3-phenylacrylamide) is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N,N'-1,4-butanediylbis(3-phenylacrylamide). One area of research is the development of new synthetic methods for N,N'-1,4-butanediylbis(3-phenylacrylamide), which can lead to the preparation of new materials with unique properties. Another area of research is the study of the mechanism of action of N,N'-1,4-butanediylbis(3-phenylacrylamide), which can provide insights into its potential applications in various fields. Additionally, the study of the toxicity of N,N'-1,4-butanediylbis(3-phenylacrylamide) and its potential effects on human health is an important area of research.
Synthesemethoden
N,N'-1,4-butanediylbis(3-phenylacrylamide) can be synthesized by reacting 1,4-butanediol with acryloyl chloride in the presence of a base such as triethylamine. The resulting intermediate product is then reacted with phenyl isocyanate to yield N,N'-1,4-butanediylbis(3-phenylacrylamide). The synthesis of N,N'-1,4-butanediylbis(3-phenylacrylamide) is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N,N'-1,4-butanediylbis(3-phenylacrylamide) has been extensively studied for its various applications in scientific research. It has been used as a cross-linking agent in the preparation of hydrogels, which are used in drug delivery systems and tissue engineering. N,N'-1,4-butanediylbis(3-phenylacrylamide) has also been used as a building block for the synthesis of polymers, which have potential applications in the field of nanotechnology. Additionally, N,N'-1,4-butanediylbis(3-phenylacrylamide) has been used as a fluorescent probe to detect metal ions in biological systems.
Eigenschaften
IUPAC Name |
(E)-3-phenyl-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]butyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-21(15-13-19-9-3-1-4-10-19)23-17-7-8-18-24-22(26)16-14-20-11-5-2-6-12-20/h1-6,9-16H,7-8,17-18H2,(H,23,25)(H,24,26)/b15-13+,16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPDEWPVRYWKQX-WXUKJITCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCCNC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCCCNC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B6073853.png)

![2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B6073863.png)
![(3-chlorophenyl){1-[(2E)-3-(2-fluorophenyl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B6073866.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(methylthio)ethyl]propanamide](/img/structure/B6073874.png)
![4-[2-(benzylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B6073878.png)
![N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B6073885.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-(4-ethyl-1-piperazinyl)-4(3H)-pyrimidinone](/img/structure/B6073888.png)
![5-(2-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6073894.png)
![7-(cyclohexylmethyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6073898.png)
![2-{5-[(2-bromo-4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6073902.png)
![{4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B6073904.png)

methylene]malononitrile](/img/structure/B6073923.png)
